molecular formula C11H9Cl2N3O3 B8039711 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B8039711
M. Wt: 302.11 g/mol
InChI Key: VDLREAKUADKBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O3/c1-14-9(17)15(2)11(19)16(10(14)18)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLREAKUADKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.